molecular formula C11H12BrNO B12300376 5-(4-Bromophenyl)piperidin-2-one

5-(4-Bromophenyl)piperidin-2-one

Cat. No.: B12300376
M. Wt: 254.12 g/mol
InChI Key: FDBGOSSOFAVGLI-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones. Piperidinones are derivatives of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of a bromophenyl group at the 5-position of the piperidin-2-one ring makes this compound particularly interesting for various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)piperidin-2-one can be achieved through several methods. One common approach involves the use of amine transaminase-mediated synthesis. This biocatalytic method employs amine transaminases to convert N-(2-oxopropyl) amino acid esters into the desired piperidinone through a spontaneous cyclization process . The reaction conditions are typically mild, and the process can be performed in an aqueous medium.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromophenyl)piperidin-2-one is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

5-(4-bromophenyl)piperidin-2-one

InChI

InChI=1S/C11H12BrNO/c12-10-4-1-8(2-5-10)9-3-6-11(14)13-7-9/h1-2,4-5,9H,3,6-7H2,(H,13,14)

InChI Key

FDBGOSSOFAVGLI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NCC1C2=CC=C(C=C2)Br

Origin of Product

United States

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